Noracymethadol hydrochloride, (-)-
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Overview
Description
Noracymethadol hydrochloride, (-)- is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. This compound was never marketed but has been studied for its analgesic properties, showing comparable effects to morphine with fewer side effects such as nausea, dizziness, and drowsiness .
Preparation Methods
The synthesis of Noracymethadol hydrochloride, (-)- involves the acetylation of methadol. The reaction typically requires the use of acetic anhydride as the acetylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods would likely involve large-scale acetylation followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Noracymethadol hydrochloride, (-)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, methadol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Noracymethadol hydrochloride, (-)- has been primarily studied for its potential use as an analgesic. Its applications extend to:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on opioid receptors and pain pathways.
Medicine: Investigated for its potential as a pain management drug with fewer side effects compared to morphine.
Industry: Could be used in the synthesis of other opioid derivatives for research purposes.
Mechanism of Action
The mechanism of action of Noracymethadol hydrochloride, (-)- involves its interaction with opioid receptors in the central nervous system. It primarily acts on the mu-opioid receptors, inhibiting adenylate cyclase and reducing the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. This leads to decreased pain perception and increased pain tolerance .
Comparison with Similar Compounds
Noracymethadol hydrochloride, (-)- is similar to other methadol derivatives such as acetylmethadol and dimepheptanol. it is unique in its specific acetylation pattern and optical isomerism. Compared to methadone, it has a different side effect profile and potentially fewer adverse effects. Similar compounds include:
- Acetylmethadol
- Dimepheptanol
- Methadol These compounds share structural similarities but differ in their pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
55096-75-8 |
---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H/t17-,21-;/m0./s1 |
InChI Key |
QOWPUUFVFLIYRR-PVMVIUQGSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
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